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Compound of Interest

Compound Name: 5-Thiocyanatothiazol-2-amine

Cat. No.: B1335063

L  Get Quote

CAS Number: 23056-10-2

This technical guide provides a comprehensive overview of 5-Thiocyanatothiazol-2-amine, a

heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

development. This document details its chemical properties, a representative synthesis

protocol, and its emerging role as a modulator of critical protein-protein interactions in cancer

signaling pathways.

Chemical and Physical Properties

5-Thiocyanatothiazol-2-amine is a solid organic compound with a molecular formula of

C4H3N3S2. Below is a summary of its key identifiers and properties.

Property Value

CAS Number 23056-10-2
Molecular Formula C4H3N3S2
Molecular Weight 157.22 g/mol

IUPAC Name

2-amino-1,3-thiazol-5-yl thiocyanate

Physical Form

Solid

Storage Conditions

Keep in a dark place, inert atmosphere, 2-8°C
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Synthesis

While a specific, detailed protocol for the synthesis of 5-Thiocyanatothiazol-2-amine is not
widely published, a representative method can be derived from standard organic chemistry
procedures for the synthesis of 2-aminothiazoles and the introduction of a thiocyanate group. A
plausible and common approach is the thiocyanation of a 2-aminothiazole precursor, such as
2-amino-5-bromothiazole, via nucleophilic substitution.

Representative Experimental Protocol: Synthesis of 5-
Thiocyanatothiazol-2-amine

Objective: To synthesize 5-Thiocyanatothiazol-2-amine from 2-amino-5-bromothiazole.
Materials:

2-amino-5-bromothiazole

o Potassium thiocyanate (KSCN)

e Dimethylformamide (DMF)

e Stirring apparatus

e Heating mantle

o Standard laboratory glassware

« Filtration apparatus

Recrystallization solvents (e.g., ethanol/water)

Procedure:

¢ |n a round-bottom flask, dissolve 2-amino-5-bromothiazole in a suitable solvent such as
dimethylformamide (DMF).

o Add an excess of potassium thiocyanate (KSCN) to the solution.
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Heat the reaction mixture with stirring. The reaction progress should be monitored by thin-
layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice water to precipitate the crude product.
Collect the solid product by vacuum filtration and wash with cold water.

Purify the crude product by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) to yield pure 5-Thiocyanatothiazol-2-amine.

Confirm the structure and purity of the final product using analytical techniques such as
NMR, IR spectroscopy, and mass spectrometry.
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Representative Synthesis Workflow

Starting Materials

(Z—amino—S—bromothiazolta

(Potassium Thiocyanate)

Rea

ction

(Dissolve in DMF}

Heat and Stir

Workup &

Purification

(Precipitate in Ice Wate)

Recrystallize

Final F

roduct

G-ThiocyanatothiazoI-Z-amine)

Click to download full resolution via product page

A representative workflow for the synthesis of 5-Thiocyanatothiazol-2-amine.
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Biological Activity and Mechanism of Action

Recent research has identified 5-thiocyanatothiazol-2-amines as a novel class of small
molecules that can disrupt the protein-protein interaction between WDR5 and MYC. The MYC
oncoprotein is a critical driver in approximately 50% of human cancers, making it a highly
sought-after therapeutic target. Direct inhibition of MYC has proven challenging, leading to
strategies that focus on disrupting its interaction with essential cofactors like WDR5.

WDR5-MYC Signaling Pathway Disruption

The interaction between the scaffold protein WDR5 and the N-terminal of the MYC oncoprotein
is crucial for the recruitment of MYC to chromatin and the subsequent activation of its target
genes, which promote cell proliferation and tumor growth. 5-Thiocyanatothiazol-2-amines
have been shown to bind to WDRS5, thereby inhibiting its interaction with MYC. This disruption
leads to a downstream decrease in MY C-driven gene expression and a reduction in the viability
of MYC-dependent cancer cells.
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WDR5-MYC Signaling and Inhibition
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Inhibition of the WDR5-MYC interaction by 5-Thiocyanatothiazol-2-amine.

Quantitative Data on Biological Activity
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Studies have identified lead compounds within the 5-thiocyanatothiazol-2-amine class with
potent inhibitory activity against the WDR5-MYC interaction and significant cellular effects in
MY C-driven cancer cell lines.

. Anti-proliferative Activity
WDR5-MYC Interaction

Compound o ] (IC50) in MYC-driven
Inhibition (Ki) .
Cancer Cell Lines
4m 2.4 yM 0.71-7.40 pM
40 1.0 pM 0.71-7.40 uM

Key Experimental Protocols

The biological activity of 5-thiocyanatothiazol-2-amines has been validated through several
key experimental protocols.

Fluorescence Polarization (FP)-Based Screening

Objective: To identify compounds that disrupt the WDR5-MYC protein-protein interaction.
Methodology:

o Afluorescently labeled peptide derived from the MYC protein is incubated with the purified
WDRS5 protein.

e The binding of the large WDR5 protein to the small fluorescent peptide results in a high
fluorescence polarization signal.

o Test compounds, such as 5-thiocyanatothiazol-2-amines, are added to the mixture.

 |f a compound binds to WDR5 and displaces the fluorescent MYC peptide, the polarization
signal will decrease.

e This decrease in fluorescence polarization is indicative of a hit compound that disrupts the
WDR5-MYC interaction.

Differential Scanning Fluorimetry (DSF)
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Obijective: To confirm the direct binding of the inhibitor to the target protein (WDR5).
Methodology:

e The purified WDR5 protein is mixed with a fluorescent dye that binds to hydrophobic regions
of the protein.

o The temperature of the solution is gradually increased, causing the protein to unfold and
expose its hydrophobic core, which leads to an increase in fluorescence.

o The melting temperature (Tm) of the protein is determined as the midpoint of this transition.
e The experiment is repeated in the presence of a test compound.

« If the compound binds to and stabilizes the protein, the Tm will shift to a higher temperature,
confirming a direct interaction.

Co-immunoprecipitation (Co-IP)

Objective: To validate the disruption of the WDR5-MYC interaction within a cellular context.
Methodology:

e Cancer cells are cultured and treated with the test compound or a vehicle control.

e The cells are lysed to release the proteins.

e An antibody specific to WDR5 is added to the cell lysate, which binds to WDR5 and any
proteins associated with it (i.e., MYC).

o The antibody-protein complexes are captured using protein A/G beads.

e The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting
using an antibody against MYC.

e Areduction in the amount of co-precipitated MYC in the compound-treated sample
compared to the control indicates that the compound has disrupted the WDR5-MYC
interaction in the cells.
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Experimental Validation Workflow
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A typical experimental workflow for the validation of WDR5-MYC inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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